Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate, also known by its CAS number 72242-31-0, is an organic compound notable for its complex structure and diverse applications in organic synthesis and pharmaceutical research. This compound features a thiophene ring that is substituted with a methyl group, a nitrophenylamino group, and a carboxylate ester group. Its unique structural properties enable it to participate in various chemical reactions, making it a valuable intermediate in the synthesis of heterocyclic compounds and pharmaceuticals .
Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate belongs to the class of thiophene derivatives. It is categorized as an aromatic compound due to the presence of the thiophene ring, which is a five-membered heterocyclic ring containing sulfur. The compound's molecular formula is , and it has a molecular weight of 250.28 g/mol .
The synthesis of Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate typically involves several key steps:
The molecular structure of Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate can be described as follows:
Cc1cc(C(=O)OC)c(Nc2ccccc(N)=O)c1
This notation reflects the connectivity of atoms within the molecule, highlighting its complexity and potential for various interactions in chemical reactions .
Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate can undergo several significant chemical reactions:
These reactions often require specific conditions such as temperature control, choice of solvents (like THF), and appropriate catalysts to achieve desired outcomes efficiently.
The mechanism of action for Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate primarily revolves around its ability to interact with biological targets through its functional groups:
Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Light yellow to amber solid |
Melting Point | Approximately 109 °C |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
Toxicity | Very toxic to aquatic life |
The compound's melting point suggests good thermal stability while its solubility profile indicates potential utility in various organic solvents used in laboratory settings .
Methyl 5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carboxylate finds applications across several scientific domains:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: